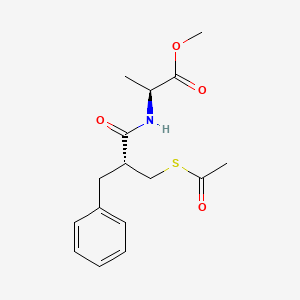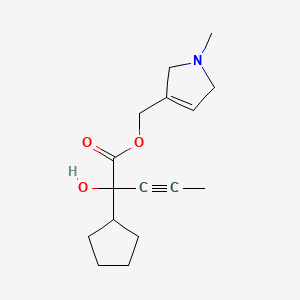
3-Pentynoic acid, 2-cyclopentyl-2-hydroxy-, (1-methyl-3-pyrrolin-3-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentynoic acid, 2-cyclopentyl-2-hydroxy-, (1-methyl-3-pyrrolin-3-yl)methyl ester is a complex organic compound with a unique structure that includes a cyclopentyl group, a hydroxy group, and a pyrrolinyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentynoic acid, 2-cyclopentyl-2-hydroxy-, (1-methyl-3-pyrrolin-3-yl)methyl ester typically involves multiple steps. One common approach is to start with the preparation of 3-Pentynoic acid, followed by the introduction of the cyclopentyl and hydroxy groups through a series of reactions. The final step involves esterification with (1-methyl-3-pyrrolin-3-yl)methyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Pentynoic acid, 2-cyclopentyl-2-hydroxy-, (1-methyl-3-pyrrolin-3-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclopentyl ketone derivatives.
Reduction: Formation of cyclopentyl alkanes or alkenes.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
3-Pentynoic acid, 2-cyclopentyl-2-hydroxy-, (1-methyl-3-pyrrolin-3-yl)methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pentynoic acid, 2-cyclopentyl-2-hydroxy-, (1-methyl-3-pyrrolin-3-yl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylpentanoic acid: Similar structure with a hydroxy group and a pentanoic acid backbone.
2-Methyl-3-pentenoic acid: Contains a similar pentenoic acid structure but lacks the cyclopentyl and pyrrolinyl groups.
Uniqueness
3-Pentynoic acid, 2-cyclopentyl-2-hydroxy-, (1-methyl-3-pyrrolin-3-yl)methyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
93101-61-2 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(1-methyl-2,5-dihydropyrrol-3-yl)methyl 2-cyclopentyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C16H23NO3/c1-3-9-16(19,14-6-4-5-7-14)15(18)20-12-13-8-10-17(2)11-13/h8,14,19H,4-7,10-12H2,1-2H3 |
InChI Key |
DUCFXMMKJUGMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1CCCC1)(C(=O)OCC2=CCN(C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


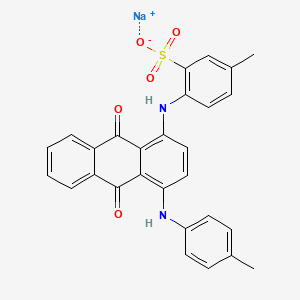


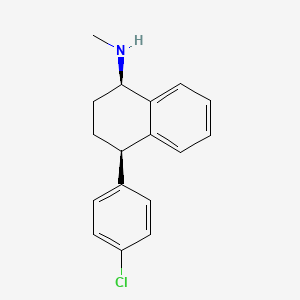
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12769484.png)
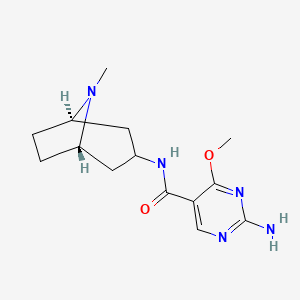
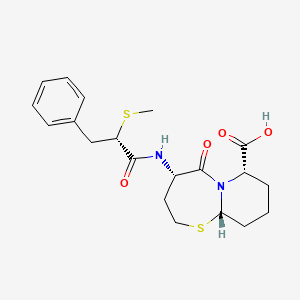
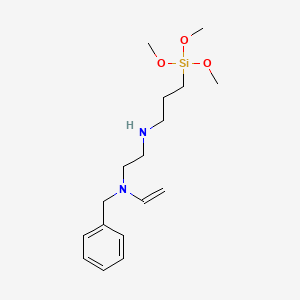
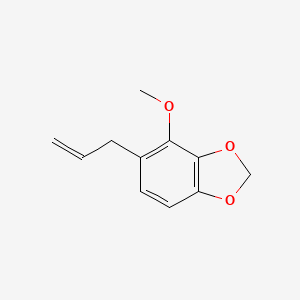
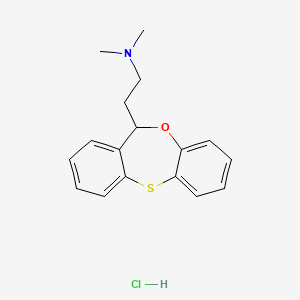
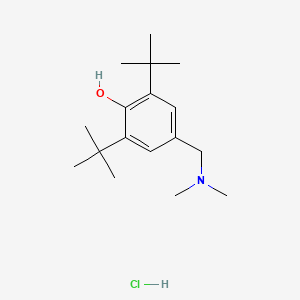
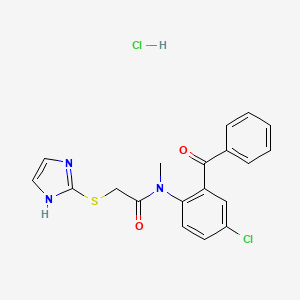
![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
